molecular formula C16H9BrClF3N2 B8801153 2-(Bromomethyl)-3-(2-chlorophenyl)-5-(trifluoromethyl)quinoxaline

2-(Bromomethyl)-3-(2-chlorophenyl)-5-(trifluoromethyl)quinoxaline

Cat. No.: B8801153
M. Wt: 401.61 g/mol
InChI Key: MLUHIRVANZJAKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-3-(2-chlorophenyl)-5-(trifluoromethyl)quinoxaline is a useful research compound. Its molecular formula is C16H9BrClF3N2 and its molecular weight is 401.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H9BrClF3N2

Molecular Weight

401.61 g/mol

IUPAC Name

2-(bromomethyl)-3-(2-chlorophenyl)-5-(trifluoromethyl)quinoxaline

InChI

InChI=1S/C16H9BrClF3N2/c17-8-13-14(9-4-1-2-6-11(9)18)23-15-10(16(19,20)21)5-3-7-12(15)22-13/h1-7H,8H2

InChI Key

MLUHIRVANZJAKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=CC=C3N=C2CBr)C(F)(F)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(2-Chlorophenyl)-2-methyl-5-(trifluoromethyl)quinoxaline (0.9969 g, 3.089 mmol) and 1,3-dibromo-5,5-dimethylhydantoin (0.5299 g, 1.853 mmol) were suspended in carbon tetrachloride (30.89 mL, 3.089 mmol). To the mixture was added benzoyl peroxide (0.09977 g, 0.3089 mmol) and the mixture was heated at reflux. After 20 h, the mixture was cooled to room temperature and concentrated under reduced pressure. The residue was purified by silica gel column chromatography on a 80 g of Redi-Sep™ column using 0 to 5% gradient of EtOAc in hexane over 10 min, then 5% isocratic of EtOAc for 30 min, then 5 to 20% gradient of EtOAc in hexane over 20 min, then 20% isocratic of EtOAc for 4 min as eluent to give 2-(bromomethyl)-3-(2-chlorophenyl)-5-(trifluoromethyl)-quinoxaline as an off-white syrupy solid: 1H NMR (400 MHz, DMSO-d6) δ ppm 8.48 (1H, dd, J=8.6, 0.8 Hz), 8.37 (1H, d, J=6.7 Hz), 8.09 (1H, t, J=7.8 Hz), 7.55-7.77 (4H, m), 4.73 (2H, d, J=61.8 Hz); LC-MS (ESI) m/z 403.0 [M+H]+.
Quantity
0.9969 g
Type
reactant
Reaction Step One
Quantity
0.5299 g
Type
reactant
Reaction Step Two
Quantity
30.89 mL
Type
reactant
Reaction Step Three
Quantity
0.09977 g
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.